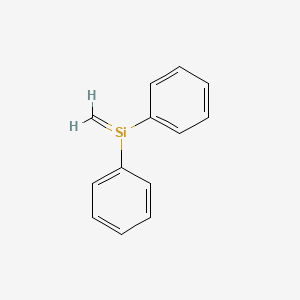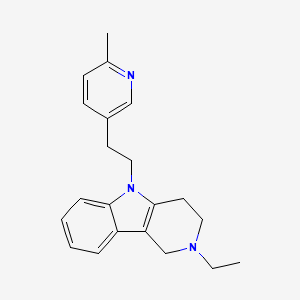
1,5-Dibromooctane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dibromooctane is an organic compound with the molecular formula C8H16Br2. It is a member of the dibromoalkane family, characterized by the presence of two bromine atoms attached to an octane chain. This compound is widely used in organic synthesis and has various applications in scientific research and industry.
准备方法
1,5-Dibromooctane can be synthesized through several methods. One common synthetic route involves the bromination of octane. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the octane chain.
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques and equipment to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
1,5-Dibromooctane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles. For example, treatment with sodium iodide (NaI) in acetone can replace the bromine atoms with iodine, forming 1,5-diiodooctane.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For instance, treatment with potassium tert-butoxide (KOtBu) can lead to the formation of octene derivatives.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of octane.
Common reagents and conditions used in these reactions include polar aprotic solvents like acetone and dimethyl sulfoxide (DMSO), as well as catalysts and bases to facilitate the reactions.
科学研究应用
1,5-Dibromooctane has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Biological Studies: In biological research, this compound is used to study the effects of brominated compounds on biological systems. It can serve as a model compound to investigate the metabolism and toxicity of brominated hydrocarbons.
Material Science: The compound is used in the preparation of advanced materials, such as liquid crystals and surfactants, due to its unique chemical properties.
Medicinal Chemistry: Researchers use this compound to develop new drugs and therapeutic agents. Its reactivity and ability to form various derivatives make it a valuable tool in drug discovery.
作用机制
The mechanism of action of 1,5-dibromooctane depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. In elimination reactions, the compound undergoes dehydrohalogenation, where a base abstracts a proton, leading to the formation of a double bond and the release of a bromide ion.
The molecular targets and pathways involved in these reactions vary depending on the specific conditions and reagents used. For example, in biological systems, this compound may interact with enzymes and proteins, leading to changes in cellular processes and metabolic pathways.
相似化合物的比较
1,5-Dibromooctane can be compared with other dibromoalkanes, such as:
1,4-Dibromobutane: This compound has a shorter carbon chain and different reactivity due to the position of the bromine atoms.
1,6-Dibromohexane: With a six-carbon chain, this compound has different physical and chemical properties compared to this compound.
1,8-Dibromooctane: This isomer has bromine atoms at the terminal positions of the octane chain, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific carbon chain length and the position of the bromine atoms, which influence its reactivity and suitability for various applications.
Conclusion
This compound is a versatile compound with significant importance in organic synthesis, scientific research, and industrial applications Its unique chemical properties and reactivity make it a valuable tool for chemists and researchers in various fields
属性
CAS 编号 |
17912-17-3 |
|---|---|
分子式 |
C8H16Br2 |
分子量 |
272.02 g/mol |
IUPAC 名称 |
1,5-dibromooctane |
InChI |
InChI=1S/C8H16Br2/c1-2-5-8(10)6-3-4-7-9/h8H,2-7H2,1H3 |
InChI 键 |
QSFLNLJGDOMXIK-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CCCCBr)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


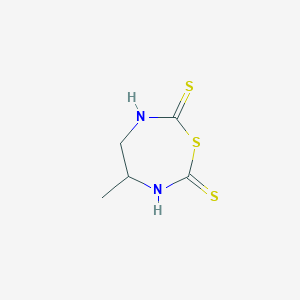
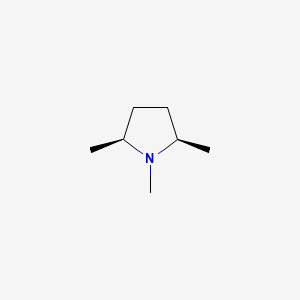
silane](/img/structure/B14700649.png)
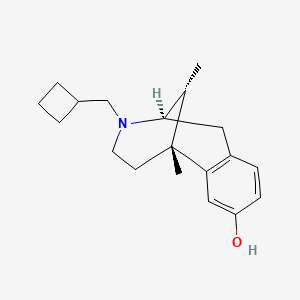


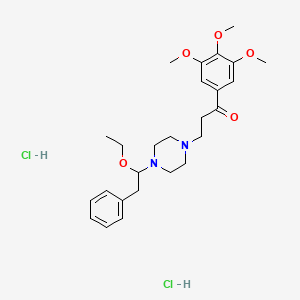
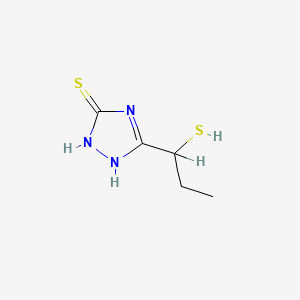
![(2R,3S,4R,5R)-2-Hydroxymethyl-5-{6-[(naphthalen-1-ylmethyl)-amino]-purin-9-yl}-tetrahydro-furan-3,4-diol](/img/structure/B14700689.png)
